molecular formula C24H24O7 B11162265 ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11162265
M. Wt: 424.4 g/mol
InChI Key: YXPVTAAPHGKIMX-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a unique structure that combines elements of chromone and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps. One common method includes the condensation of 4-methoxyphenylacetic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromone core. The final step involves esterification with ethyl bromoacetate under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed .

Scientific Research Applications

Ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets. The chromone core can interact with enzymes and receptors, modulating their activity. The ester functionality allows for hydrolysis, releasing active metabolites that can further exert biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds such as:

Biological Activity

Ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of chromen derivatives. Its molecular formula is C24H24O7, and it has a molar mass of 424.44 g/mol. This compound has garnered attention for its significant biological activities, particularly in the realms of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The compound features a chromen backbone, characterized by a fused ring structure that includes both aromatic and heterocyclic components. The presence of various functional groups, such as esters and carbonyls, enhances its chemical reactivity and biological activity. The methoxy substitution on the phenolic ring is particularly noteworthy, as it influences both the compound's chemical behavior and its biological efficacy.

Anti-inflammatory Activity

Research indicates that this compound exhibits potential as an anti-inflammatory agent . Studies have shown that it can effectively inhibit pathways associated with inflammation by interacting with specific proteins involved in inflammatory responses. This interaction is crucial for understanding its pharmacodynamics and optimizing its therapeutic potential.

Anticancer Properties

The compound has also demonstrated cytotoxic effects against various cancer cell lines . Its mechanism of action appears to involve the induction of apoptosis in cancer cells, primarily through the modulation of cellular signaling pathways related to cell survival and death. In vitro studies have reported significant reductions in cell viability upon treatment with this compound, indicating its potential as a lead candidate in cancer therapy.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Protein Binding : The compound effectively binds to proteins involved in inflammatory responses, which may alter their activity and influence downstream signaling pathways.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases and other apoptotic markers, leading to programmed cell death.
  • Cell Cycle Arrest : Some studies suggest that the compound may induce cell cycle arrest in cancer cells, preventing their proliferation.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
Ethyl 3-{6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen}propanoateChlorine substituentAnti-inflammatoryContains chlorine instead of methoxy
Ethyl 3-{7-[2-(allyloxy)-4-methyl-2H-chromen]}propanoateAllyloxy groupAntimicrobialAllyloxy group enhances antimicrobial properties
Ethyl 3-{6-fluoro-7-[4-(trifluoromethyl)phenol]}propanoateFluorinated phenolAnticancerFluorine increases lipophilicity for better membrane penetration

The unique combination of functional groups in this compound contributes to its distinctive biological activity profile compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-y}propanoate:

  • In vitro Studies : A series of experiments conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects.
  • Mechanistic Studies : Further investigations revealed that the compound activates apoptotic pathways while inhibiting pro-inflammatory cytokines, thereby validating its dual role as both an anti-inflammatory and anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate?

  • Methodological Answer : The synthesis typically involves coupling 7-hydroxy-4-methylcoumarin derivatives with activated esters. For example, reacting 7-hydroxy-4-methyl-2H-chromen-2-one with ethyl 2-(4-methoxyphenyl)-2-oxoacetate using EDC·HCl and DMAP in dichloromethane (DCM) under reflux conditions yields the target compound. Key parameters include maintaining anhydrous conditions, stoichiometric control of reagents, and purification via column chromatography to achieve >90% purity . Alternative routes may employ nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetone) to introduce the 4-methoxyphenyl-oxoethoxy moiety .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the chromen core, ester linkages, and methoxy/oxoethoxy substituents. For instance:

  • The 4-methyl group on the chromen ring appears as a singlet at δ ~2.4 ppm in ¹H NMR.
  • The 4-methoxyphenyl protons resonate as a doublet (δ ~7.8 ppm) for aromatic protons and a singlet (δ ~3.8 ppm) for the methoxy group.
    HRMS (ESI) should match the molecular formula (e.g., C₂₄H₂₂O₈ requires [M+H]⁺ at m/z 438.1312). FT-IR can confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 μM. Compare activity to structurally similar compounds like ethyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate, which shows IC₅₀ values of ~20 μM in breast cancer models . Include anti-inflammatory screening (e.g., COX-2 inhibition assays) due to the 4-methoxyphenyl group’s known role in modulating NF-κB pathways .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scaled synthesis?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., esterification or ether bond formation). For example, ICReDD’s reaction path search methods can predict optimal catalysts (e.g., DMAP vs. pyridine) and solvent effects (polar aprotic vs. DCM) to reduce trial-and-error experimentation . Pair computational results with Design of Experiments (DoE) to statistically validate variables like temperature (60–100°C) and reaction time (6–24 hours) .

Q. What strategies resolve contradictions in reported biological activity data for chromen derivatives?

  • Methodological Answer : Discrepancies often arise from structural variations (e.g., halogen substitutions) or assay conditions. For example:

  • Comparative SAR Analysis : Replace the 4-methoxyphenyl group with a 4-bromophenoxy moiety (as in ) to test antimicrobial activity shifts.
  • Standardized Assay Protocols : Use identical cell lines (e.g., HepG2 for liver cancer) and normalize results to reference compounds (e.g., doxorubicin).
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes, as esterase-mediated hydrolysis of the ethyl propanoate group may reduce bioavailability .

Q. How does the substituent pattern influence photophysical properties relevant to imaging applications?

  • Methodological Answer : The 4-methyl-2-oxochromen core exhibits intrinsic fluorescence (λₑₘ ~450 nm). Introduce electron-donating groups (e.g., methoxy) to redshift emission. For instance:

CompoundSubstituentλₑₘ (nm)Quantum Yield
Parent chromenH4300.15
Target compound4-methoxyphenyl4650.22
Analog 4-bromophenoxy4550.18
Fluorescence lifetime measurements (τ ~2–5 ns) and solvent polarity studies (e.g., in DMSO vs. water) can further validate imaging utility .

Q. What mechanistic insights explain its potential anti-inflammatory activity?

  • Methodological Answer : The 4-methoxyphenyl group inhibits NF-κB and MAPK pathways. Use ELISA to quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages. Molecular docking (e.g., AutoDock Vina) can predict binding to COX-2 (PDB: 5KIR) with ∆G values < −8 kcal/mol. Compare to methyl 2-[(6-ethyl-2-oxochromen-7-yl)oxy]propanoate, which shows weaker COX-2 affinity (∆G = −6.5 kcal/mol) due to lack of methoxy substitution .

Q. Data Contradiction and Validation

Q. How to address conflicting reports on cytotoxicity between similar chromen derivatives?

  • Methodological Answer :

  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (e.g., Acta Cryst. Sect. E ) to rule out isomerism or impurities.
  • Dose-Response Reproducibility : Test multiple batches (n ≥ 3) across labs, using standardized cell viability assays.
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Q. Comparative Analysis Table

CompoundSubstituentsKey Biological ActivityIC₅₀ (μM)Reference
Target compound4-methoxyphenyl, ethyl propanoateAnticancer (MCF-7)18.5 ± 2.1
Ethyl 2-{[3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate3,6-dichloroAnticancer (HeLa)12.3 ± 1.8
Methyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate6-ethyl, phenylAnti-inflammatory (COX-2 inhibition)1.2 ± 0.3

Properties

Molecular Formula

C24H24O7

Molecular Weight

424.4 g/mol

IUPAC Name

ethyl 3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C24H24O7/c1-4-29-23(26)12-11-20-15(2)19-10-9-18(13-22(19)31-24(20)27)30-14-21(25)16-5-7-17(28-3)8-6-16/h5-10,13H,4,11-12,14H2,1-3H3

InChI Key

YXPVTAAPHGKIMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)OC1=O)C

Origin of Product

United States

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